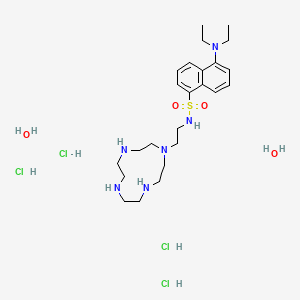
Dansylaminoethyl-cyclen
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Dansylaminoethyl-cyclen typically involves the reaction of cyclen (1,4,7,10-tetraazacyclododecane) with dansyl chloride (5-(dimethylamino)naphthalene-1-sulfonyl chloride). The reaction is carried out in an organic solvent such as dichloromethane or acetonitrile, under basic conditions provided by a base like triethylamine. The reaction proceeds through the nucleophilic substitution of the chloride group by the amine groups of cyclen, resulting in the formation of this compound .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up and optimized for higher yields and purity. This involves the use of large-scale reactors, precise control of reaction conditions, and efficient purification techniques such as recrystallization or chromatography to obtain the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Dansylaminoethyl-cyclen undergoes various chemical reactions, including:
Substitution Reactions: The dansyl group can participate in substitution reactions, particularly nucleophilic substitutions.
Complexation Reactions: The cyclen moiety can form complexes with metal ions, especially zinc, due to its multiple nitrogen donor atoms.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents like acetonitrile or dimethylformamide.
Complexation Reactions: Metal salts such as zinc chloride or zinc acetate are used, and the reactions are conducted in aqueous or mixed aqueous-organic solvents.
Major Products Formed
Substitution Reactions: Products include various substituted derivatives of this compound, depending on the nucleophile used.
Complexation Reactions: The major products are metal complexes, such as zinc-Dansylaminoethyl-cyclen complexes, which exhibit enhanced fluorescence properties.
Applications De Recherche Scientifique
Mécanisme D'action
The mechanism of action of Dansylaminoethyl-cyclen primarily involves its ability to bind to metal ions, particularly zinc. The cyclen moiety provides multiple nitrogen donor atoms that coordinate with the metal ion, while the dansyl group acts as a fluorescent reporter. Upon binding to zinc, the fluorescence of the dansyl group is significantly enhanced, allowing for the detection and quantification of zinc ions in various systems .
Comparaison Avec Des Composés Similaires
Similar Compounds
Cyclen (1,4,7,10-tetraazacyclododecane): The parent compound of Dansylaminoethyl-cyclen, used in various metal complexation studies.
Dansyl chloride (5-(dimethylamino)naphthalene-1-sulfonyl chloride): A reagent used to introduce the dansyl group into molecules.
Carbamoylmethyl-cyclen: A cyclen derivative functionalized with carbamoylmethyl groups, used as a selective fluorescent probe for metal ions.
Uniqueness
This compound is unique due to its dual functionality: the cyclen moiety provides strong metal-binding capabilities, while the dansyl group offers fluorescent properties. This combination makes it particularly useful as a fluorescent probe for detecting metal ions and studying biological processes involving zinc .
Propriétés
IUPAC Name |
5-(diethylamino)-N-[2-(1,4,7,10-tetrazacyclododec-1-yl)ethyl]naphthalene-1-sulfonamide;dihydrate;tetrahydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H40N6O2S.4ClH.2H2O/c1-3-30(4-2)23-9-5-8-22-21(23)7-6-10-24(22)33(31,32)28-17-20-29-18-15-26-13-11-25-12-14-27-16-19-29;;;;;;/h5-10,25-28H,3-4,11-20H2,1-2H3;4*1H;2*1H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCBTXNBUNXJGRU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC=CC2=C1C=CC=C2S(=O)(=O)NCCN3CCNCCNCCNCC3.O.O.Cl.Cl.Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H48Cl4N6O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
658.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.












